
4-((Dimethylamino)methyl)benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dimethylamino)methyl)benzenethiol is an organic compound with the molecular formula C9H13NS. It is a derivative of benzenethiol, where the benzene ring is substituted with a dimethylaminomethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzenethiol typically involves the reaction of 4-dimethylaminobenzaldehyde with thiourea, followed by reduction. Another method involves the reaction of 4-dimethylaminobenzenethiol with formaldehyde and hydrogen sulfide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dimethylamino)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-((Dimethylamino)methyl)benzenethiol is used in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((Dimethylamino)methyl)benzenethiol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzenethiol
- 4-(Methylamino)methyl)benzenethiol
- 4-(Ethylamino)methyl)benzenethiol
Uniqueness
4-((Dimethylamino)methyl)benzenethiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]benzenethiol |
InChI |
InChI=1S/C9H13NS/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3 |
Clé InChI |
USDTWEGKVYNZRH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


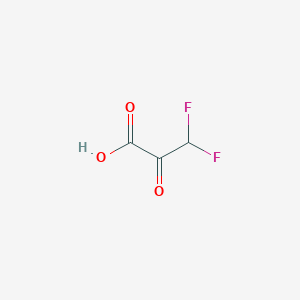
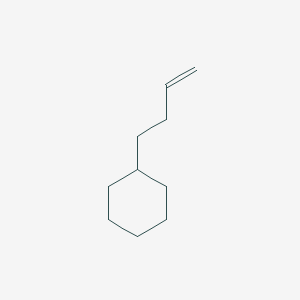
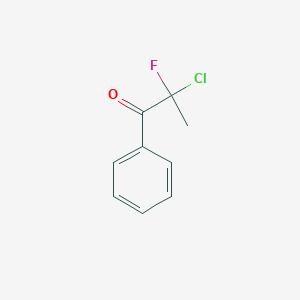
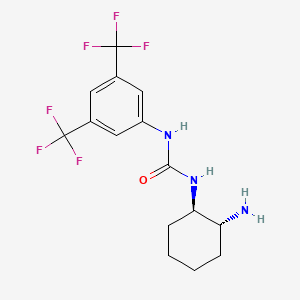
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)

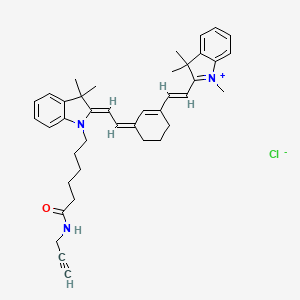

![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
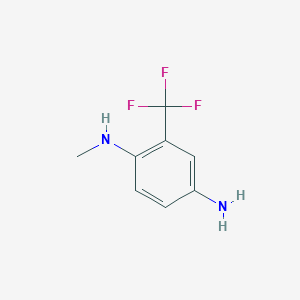
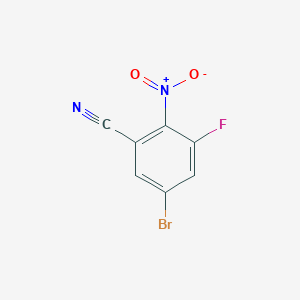
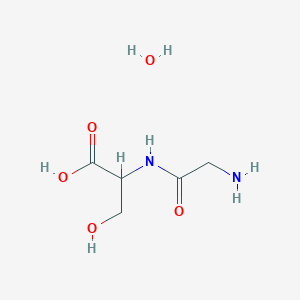
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)
